

Independent Validation of GSK-2881078 Clinical Trial Data: A Comparative Guide

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Compound of Interest

Compound Name: GSK-2881078

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This guide provides a comparative analysis of the clinical trial data for **GSK-2881078**, a selective androgen receptor modulator (SARM), alongside other notable SARMs. The information presented is based on publicly available data from clinical trials, the majority of which were sponsored by the respective pharmaceutical companies. It is critical to note that, to date, there is a lack of independent, third-party validation of the primary clinical trial results for **GSK-2881078**. The data herein should be interpreted with this consideration.

Comparative Efficacy of SARMs in Increasing Lean Body Mass

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (male characteristic-producing) properties. A primary endpoint in most SARM clinical trials is the change in lean body mass (LBM), a key indicator of muscle growth. The following table summarizes the reported efficacy of **GSK-2881078** in comparison to other well-documented SARMs.

Compound	Clinical Trial Identifier	Patient Population	Dosage(s)	Treatment Duration	Mean Change in Lean Body Mass (vs. Placebo)	Citation(s)
GSK-2881078	NCT03359473	Men and postmenopausal women with Chronic Obstructive Pulmonary Disease (COPD)	Men: 2mg/day; Women: 1mg/day	13 weeks	Men: +2.1 kg; Women: +2.1 kg	[1]
GSK-2881078	Phase 1b	Healthy older men and postmenopausal women	Multiple dose escalation	Up to 56 days	Dose-dependent increases observed	[2]
Enobosarm (GTx-024)	Phase II	Healthy elderly men and postmenopausal women	1mg/day, 3mg/day	12 weeks	+0.7 kg (1mg), +1.3 kg (3mg)	[3][4]
LGD-4033 (Ligandrol)	Phase I	Healthy young men	0.1mg/day, 0.3mg/day, 1.0mg/day	21 days	Dose-dependent increases observed (e.g., +1.2 kg at 1.0mg)	[5][6]

RAD140 (Testolone)	Phase I	Postmenopausal women with ER+/HER2 - breast cancer	50mg, 100mg, 150mg/day	N/A (Safety/Tolerability focus)	Not a primary endpoint	[7]

Comparative Safety Profile of SARMs

The safety and tolerability of SARMs are crucial for their potential therapeutic application. Common adverse events reported in clinical trials include effects on lipids and liver enzymes.

Compound	Common Adverse Events Reported in Clinical Trials	Serious Adverse Events	Citation(s)
GSK-2881078	Transient elevations in alanine aminotransferase (ALT), reductions in HDL cholesterol.	No drug-related serious adverse events reported in cited trials. Two cases of rhabdomyolysis were noted in a systematic review.	[2] [8]
Enobosarm (GTx-024)	Nausea, alopecia, anemia, vomiting (in cancer patients). Similar adverse event incidence to placebo in healthy elderly.	No difference in serious adverse events compared to placebo in cited trials.	[4] [9]
LGD-4033 (Ligandrol)	Dose-dependent suppression of total testosterone, SHBG, and HDL cholesterol. Upper respiratory tract infections (not considered drug-related).	No drug-related serious adverse events reported in the cited trial.	[5]
RAD140 (Testolone)	Elevated AST, ALT, and total bilirubin; vomiting, dehydration, decreased appetite.	High rate of Grade 3/4 treatment-emergent adverse events, including elevated liver enzymes and hypophosphatemia.	[7] [10] [11]

Experimental Protocols

Detailed methodologies are essential for the independent replication and validation of clinical trial findings. Below are summaries of the key experimental protocols used in the assessment

of **GSK-2881078** and comparator SARMs, based on available publications.

Measurement of Lean Body Mass

- Dual-Energy X-ray Absorptiometry (DXA): This was the primary method for assessing total lean body mass in the clinical trials for **GSK-2881078** and Enobosarm[2][3]. DXA is a well-established technique that uses two X-ray beams with different energy levels to differentiate between bone mineral, lean tissue, and fat tissue.
- Magnetic Resonance Imaging (MRI): Cross-sectional thigh scans were used as a secondary measure in the **GSK-2881078** trials to assess muscle volume[2].

Assessment of Physical Function

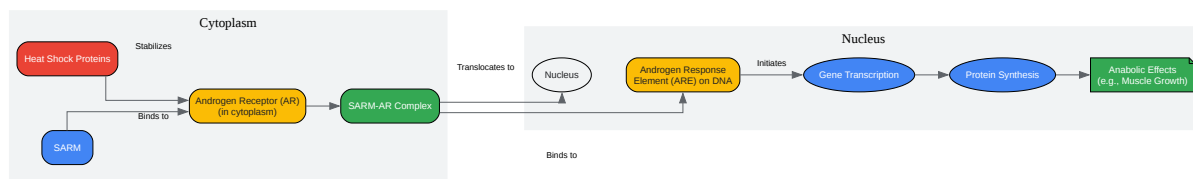
- Leg Strength: The **GSK-2881078** trial in COPD patients measured leg strength to assess functional improvement[1].
- Stair Climb Power: This was a secondary endpoint in the Enobosarm Phase II trial to evaluate improvements in physical function[3][4].

Safety Assessments

- Liver Function Tests: Blood levels of enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were monitored to assess potential liver toxicity[2].
- Lipid Panels: Levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides were measured to evaluate the impact on cardiovascular health[5][6].

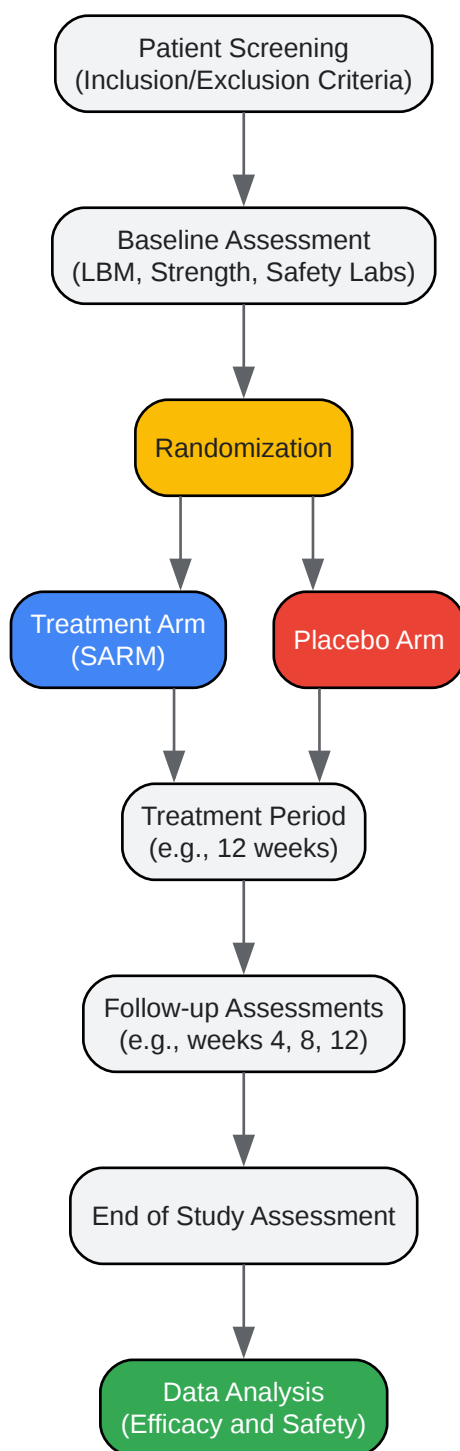
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of SARMs and a typical workflow for a clinical trial evaluating these compounds.



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Caption: General signaling pathway of Selective Androgen Receptor Modulators (SARMs).



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Caption: A simplified workflow for a randomized, placebo-controlled clinical trial of a SARM.

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